N-benzyl-4-{2-[(5-bromothien-2-yl)methylene]hydrazino}-4-oxobutanamide
N-benzyl-4-{2-[(5-bromothien-2-yl)methylene]hydrazino}-4-oxobutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1020543
InChI:
InChI=1S/C16H16BrN3O2S/c17-14-7-6-13(23-14)11-19-20-16(22)9-8-15(21)18-10-12-4-2-1-3-5-12/h1-7,11H,8-10H2,(H,18,21)(H,20,22)/b19-11+
SMILES:
C1=CC=C(C=C1)CNC(=O)CCC(=O)NN=CC2=CC=C(S2)Br
Molecular Formula:
C16H16BrN3O2S
Molecular Weight:
394.3 g/mol
N-benzyl-4-{2-[(5-bromothien-2-yl)methylene]hydrazino}-4-oxobutanamide
CAS No.:
Cat. No.: VC1020543
Molecular Formula: C16H16BrN3O2S
Molecular Weight: 394.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16BrN3O2S |
|---|---|
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | N-benzyl-N'-[(E)-(5-bromothiophen-2-yl)methylideneamino]butanediamide |
| Standard InChI | InChI=1S/C16H16BrN3O2S/c17-14-7-6-13(23-14)11-19-20-16(22)9-8-15(21)18-10-12-4-2-1-3-5-12/h1-7,11H,8-10H2,(H,18,21)(H,20,22)/b19-11+ |
| Standard InChI Key | GOZVPOAXFAHKPG-YBFXNURJSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CNC(=O)CCC(=O)N/N=C/C2=CC=C(S2)Br |
| SMILES | C1=CC=C(C=C1)CNC(=O)CCC(=O)NN=CC2=CC=C(S2)Br |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CCC(=O)NN=CC2=CC=C(S2)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator